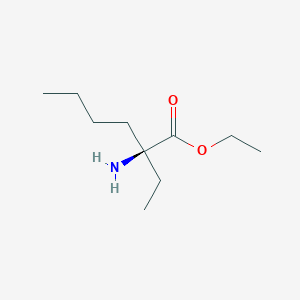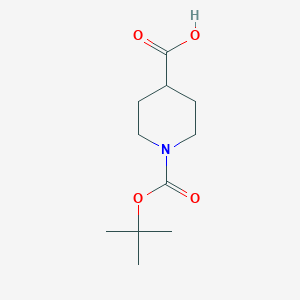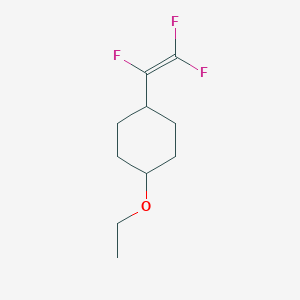
2-(Methylamino)-1,3-benzothiazole-7-carboxylic acid
描述
2-(Methylamino)-1,3-benzothiazole-7-carboxylic acid is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the benzothiazole family, which is known for its diverse biological and chemical properties. Benzothiazoles are often used in the synthesis of pharmaceuticals, agrochemicals, and dyes due to their stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)-1,3-benzothiazole-7-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminothiophenol with methyl isocyanate under controlled conditions to form the benzothiazole ring. The carboxylic acid group can be introduced through subsequent reactions involving carboxylation agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the cyclization and carboxylation steps. Catalysts and solvents are carefully selected to enhance the reaction rate and purity of the final product.
化学反应分析
Types of Reactions
2-(Methylamino)-1,3-benzothiazole-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogenating agents or nucleophiles replace hydrogen atoms on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents like chlorine or bromine, and nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Halogenated benzothiazoles, substituted amines or thiols.
科学研究应用
2-(Methylamino)-1,3-benzothiazole-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or activator, affecting various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.
作用机制
The mechanism of action of 2-(Methylamino)-1,3-benzothiazole-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular processes. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting the metabolic pathway in which the enzyme is involved.
相似化合物的比较
Similar Compounds
2-Aminobenzothiazole: Lacks the methylamino and carboxylic acid groups, making it less reactive in certain chemical reactions.
Benzothiazole: The parent compound without any substituents, offering a simpler structure but fewer functional applications.
2-(Methylamino)benzothiazole: Similar but lacks the carboxylic acid group, affecting its solubility and reactivity.
Uniqueness
2-(Methylamino)-1,3-benzothiazole-7-carboxylic acid is unique due to the presence of both the methylamino and carboxylic acid groups. These functional groups enhance its reactivity and solubility, making it a versatile compound for various applications in chemistry, biology, medicine, and industry. Its ability to undergo multiple types of chemical reactions and interact with specific molecular targets sets it apart from other benzothiazole derivatives.
属性
IUPAC Name |
2-(methylamino)-1,3-benzothiazole-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c1-10-9-11-6-4-2-3-5(8(12)13)7(6)14-9/h2-4H,1H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYFXSHKUOGBFTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=CC=CC(=C2S1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30573494 | |
| Record name | 2-(Methylamino)-1,3-benzothiazole-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30573494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192948-02-0 | |
| Record name | 2-(Methylamino)-7-benzothiazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=192948-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Methylamino)-1,3-benzothiazole-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30573494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![7-Methylidene-5,6-dihydrocyclopenta[c]pyridin-5-ol](/img/structure/B70596.png)

![3-(Bicyclo[4.2.0]octa-1,3,5-trien-7-yl)-3-fluoro-3H-diazirene](/img/structure/B70600.png)


![(E)-4-[(2S,3S)-3-Methyloxiran-2-yl]but-3-en-2-one](/img/structure/B70613.png)
![5,7-dihydroxy-3-[2-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one](/img/structure/B70615.png)

![6-Fluoropyrido[3,4-d]pyrimidin-4-ol](/img/structure/B70618.png)


